

# Application Notes and Protocols: Nickel-Catalyzed Allylboration of Aldehydes

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## Compound of Interest

Compound Name: *Allylboronic acid*

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These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed allylboration of aldehydes, a cost-effective and efficient method for the synthesis of homoallylic alcohols. This transformation is particularly valuable in medicinal chemistry and natural product synthesis, where the construction of stereochemically rich structures is paramount. The use of earth-abundant nickel offers a significant advantage over methods employing precious metals.

## Diastereoselective Nickel-Catalyzed Allylboration of Aldehydes

A robust and highly diastereoselective method for the allylboration of aldehydes has been developed using a nickel(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalytic system.<sup>[1][2]</sup> This approach facilitates the formation of homoallylic alcohols with excellent yields and diastereocontrol.<sup>[1][2]</sup>

## Reaction Principle and Advantages

The reaction proceeds at room temperature in tetrahydrofuran (THF), employing potassium fluoride (KF) as an additive.<sup>[1]</sup> A key advantage of this methodology is its reliance on an inexpensive and abundant nickel catalyst.<sup>[1][2]</sup> Mechanistic studies, including NMR experiments, suggest that the nickel complex primarily functions as a Lewis acid to activate the aldehyde, rather than undergoing a traditional transmetalation with the allylboronic ester.<sup>[1]</sup> The

high diastereoselectivity is attributed to a well-defined, six-membered cyclic transition state.<sup>[1]</sup>  
<sup>[2]</sup>

## Data Presentation: Substrate Scope and Performance

The nickel-catalyzed allylboration exhibits a broad substrate scope with respect to both the aldehyde and the allylboronic ester. The reaction is tolerant of a wide range of functional groups, including halides, nitriles, and nitro groups, and is effective for aromatic, heteroaromatic, and aliphatic aldehydes.<sup>[1]</sup>

Table 1: Nickel-Catalyzed Allylboration of Various Aldehydes with (E)-crotylboronic acid pinacol ester

Entry	Aldehyde	Product	Yield (%)	d.r. (anti:syn)
1	Benzaldehyde	95	>20:1	
2	4-Chlorobenzaldehyde	91	>20:1	
3	4-Nitrobenzaldehyde	88	>20:1	
4	2-Naphthaldehyde	92	>20:1	
5	2-Furaldehyde	85	>20:1	
6	Cyclohexanecarboxaldehyde	75	>20:1	
7	Pivalaldehyde	65	>20:1	

Data summarized from Partridge et al., Synthesis 2020.<sup>[1]</sup>

Table 2: Reactivity of Various Allylboronic Esters with Benzaldehyde

Entry	Allylboronic Ester	Product	Yield (%)	d.r.
1	Allylboronic acid pinacol ester	89	N/A	
2	(E)-Crotylboronic acid pinacol ester	95	>20:1 (anti)	
3	(Z)-Crotylboronic acid pinacol ester	86	1:12 (syn)	
4	Methallylboronic acid pinacol ester	93	N/A	
5	Cinnamylboronic acid pinacol ester	78	>20:1 (anti)	

Data summarized from Partridge et al., Synthesis 2020.[1]

## Experimental Protocols

### General Procedure for Diastereoselective Nickel-Catalyzed Allylboration

Materials:

- Nickel(II) acetate tetrahydrate ( $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ )
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Potassium fluoride (KF)
- Aldehyde (0.330 mmol, 1.0 equiv)
- Allylboronic ester (0.390 mmol, 1.2 equiv)

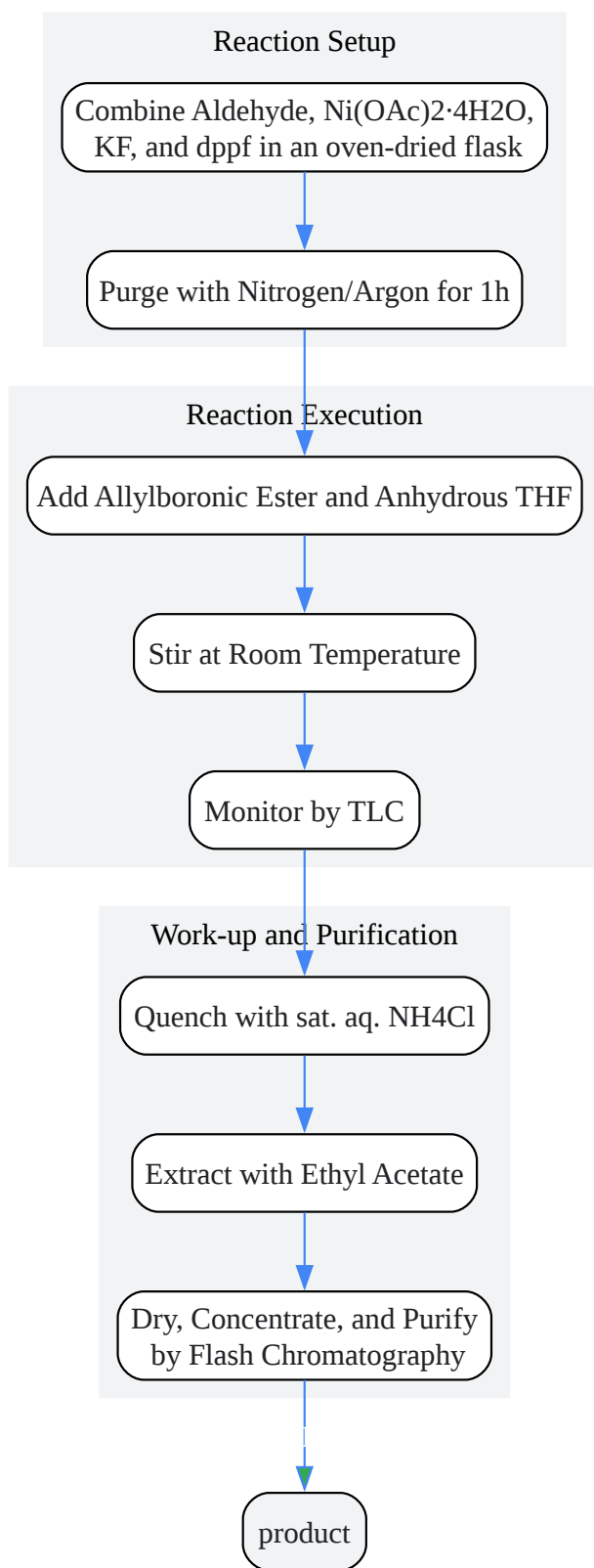
- Anhydrous Tetrahydrofuran (THF)
- Nitrogen or Argon gas supply
- Oven-dried glassware

Procedure:[1][3]

- To an oven-dried flask, add the aldehyde (0.330 mmol),  $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$  (10.0 mg, 0.040 mmol), KF (21.0 mg, 0.390 mmol), and dppf (9.5 mg, 0.017 mmol).
- Seal the flask and purge with nitrogen or argon for 1 hour.
- Add the allylboronic ester (0.390 mmol) followed by anhydrous THF (3 mL) via syringe.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
- Determine the diastereomeric ratio by  $^1\text{H}$  NMR analysis of the crude reaction mixture.[3]

## Visualizations

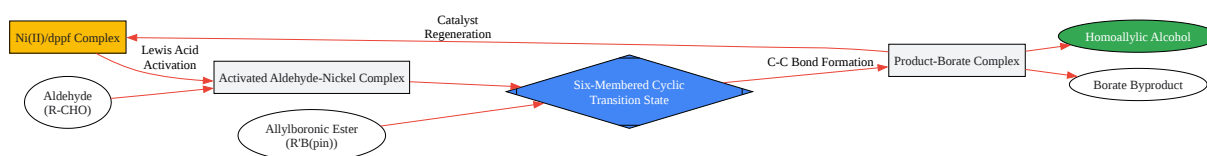
## Experimental Workflow



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Caption: General experimental workflow for nickel-catalyzed allylboration.

## Proposed Catalytic Cycle



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Caption: Proposed mechanism via a Lewis acid activated pathway.

## Enantioselective Nickel-Catalyzed Allylations: Current Landscape

While a general and direct method for the highly enantioselective nickel-catalyzed allylboration of aldehydes remains an area of active development, related nickel-catalyzed enantioselective additions to aldehydes have been reported. These methodologies often employ chiral phosphine or N-heterocyclic carbene (NHC) ligands. For instance, highly enantioselective nickel-catalyzed alkylative couplings of alkynes and aldehydes have been achieved using chiral spiro phosphoramidite ligands.<sup>[4]</sup> Similarly, the enantioselective addition of aryl halides to aldehydes has been demonstrated with cyanobis(oxazoline) ligands in the presence of a nickel catalyst. While these reactions do not directly involve allylboron reagents, they provide a strong foundation for the future development of enantioselective allylboration protocols by highlighting effective chiral ligand classes for nickel catalysis in the context of carbonyl additions. Researchers seeking to develop such methods may consider screening chiral phosphine, phosphoramidite, and oxazoline-based ligands in the diastereoselective allylboration framework.

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